molecular formula C17H20N4O3 B11062128 3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

Cat. No.: B11062128
M. Wt: 328.4 g/mol
InChI Key: SRXTVCNAEDZXID-UHFFFAOYSA-N
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Description

3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the pyrrolidine-2,5-dione moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature allows for high specificity in binding to molecular targets, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H20N4O3/c22-14-10-13(15(23)19-14)20-8-6-17(7-9-20)16(24)18-11-21(17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,24)(H,19,22,23)

InChI Key

SRXTVCNAEDZXID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C4CC(=O)NC4=O

Origin of Product

United States

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